Cyclopentyl(pyridin-3-yl)methanamine hydrochloride
Description
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Properties
IUPAC Name |
cyclopentyl(pyridin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.ClH/c12-11(9-4-1-2-5-9)10-6-3-7-13-8-10;/h3,6-9,11H,1-2,4-5,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQARQKIFDNDIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CN=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound’s interaction with its targets, its effect on biochemical pathways, and its pharmacokinetics would depend on the specific biological system in which it is used. The compound’s reactivity and selectivity, as well as environmental factors such as pH, temperature, and the presence of other molecules, could influence its action, efficacy, and stability .
Biological Activity
Cyclopentyl(pyridin-3-yl)methanamine hydrochloride is a compound with significant potential in pharmacology due to its unique structural features, which include a cyclopentyl group and a pyridine ring. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound is characterized by its molecular formula and structure:
- Molecular Formula : CHClN
- Molecular Weight : 227.72 g/mol
- Functional Groups : Cyclopentyl group, pyridine ring, and amine functional group.
The hydrochloride form enhances solubility in aqueous environments, making it suitable for biological applications.
This compound interacts with various biological targets, potentially acting as an enzyme inhibitor or receptor modulator . The specific mechanisms are still under investigation but may involve:
- Inhibition of Enzymatic Activity : Targeting enzymes involved in metabolic pathways.
- Receptor Binding : Modulating the activity of neurotransmitter receptors, which could affect central nervous system (CNS) functions.
Biological Activities
Research indicates that compounds structurally related to this compound exhibit a range of biological activities:
| Activity Type | Description |
|---|---|
| CNS Activity | Potential effects on mood and anxiety disorders through receptor modulation. |
| Antimicrobial | Similar compounds show efficacy against various pathogens. |
| Antitumor | Structural analogs have demonstrated cytotoxic effects in cancer cell lines. |
| Anti-inflammatory | Potential to modulate inflammatory pathways based on structural similarities. |
Case Studies
- CNS Activity : A study evaluated the effects of a related compound on anxiety-like behavior in mice, demonstrating significant anxiolytic properties at specific dosages.
- Antimicrobial Efficacy : Research on derivatives showed inhibition of bacterial growth with IC values ranging from 1.5 to 10 µM against Staphylococcus aureus.
- Antitumor Activity : In vitro studies indicated that cyclopentyl derivatives could induce apoptosis in cancer cell lines, with IC values below 5 µM.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Cyclopentyl(pyridin-3-yl)methanamine HCl | Cyclopentyl and pyridine ring | Potential CNS activity |
| Bupropion | Pyridine derivative | Antidepressant |
| 2-Methylpyridine derivatives | Methyl substitution on pyridine | Antimicrobial effects |
| Pyrrolo[3,4-c]pyridine derivatives | Bicyclic structure | Analgesic and sedative properties |
Future Directions in Research
Further studies are needed to elucidate the exact biological pathways affected by this compound. Areas for future research include:
- Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME).
- In vivo studies to evaluate therapeutic efficacy and safety profiles.
- Exploration of structural modifications to enhance selectivity and potency against specific targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
